molecular formula C23H25N3O2S B2651491 N-(4-ethylphenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine CAS No. 1251597-16-6

N-(4-ethylphenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine

Cat. No.: B2651491
CAS No.: 1251597-16-6
M. Wt: 407.53
InChI Key: GYAQYFKMBKWNCR-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethylphenyl group, a methoxy group, and a thiomorpholine-4-carbonyl group attached to a quinoline backbone

Preparation Methods

The synthesis of N-(4-ethylphenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include boronic esters, which are valuable building blocks in organic synthesis . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalytic processes and advanced reaction conditions.

Chemical Reactions Analysis

N-(4-ethylphenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-ethylphenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

N-(4-ethylphenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

[4-(4-ethylanilino)-8-methoxyquinolin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c1-3-16-7-9-17(10-8-16)24-19-15-20(23(27)26-11-13-29-14-12-26)25-22-18(19)5-4-6-21(22)28-2/h4-10,15H,3,11-14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAQYFKMBKWNCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC=C3OC)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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